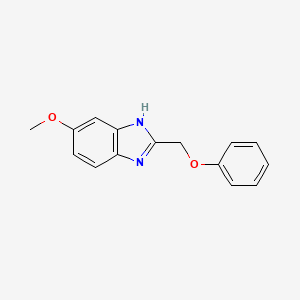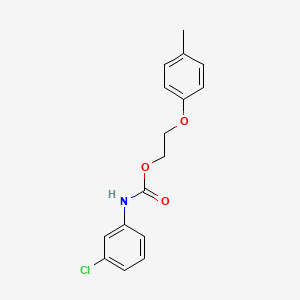
N-(1-isopropyl-4-piperidinyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isopropyl-4-piperidinyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as SNC-80, is a selective agonist for the delta-opioid receptor. Delta-opioid receptors are found in various regions of the brain and play a critical role in pain perception, mood, and addiction. SNC-80 has been extensively studied for its potential therapeutic applications in pain management, depression, and drug addiction.
作用机制
SNC-80 exerts its effects by selectively binding to the delta-opioid receptor. Delta-opioid receptors are found in various regions of the brain and play a critical role in pain perception, mood, and addiction. Activation of the delta-opioid receptor by SNC-80 results in the inhibition of neurotransmitter release, leading to the analgesic, antidepressant, and anti-addictive effects of SNC-80.
Biochemical and Physiological Effects:
SNC-80 has been shown to produce potent analgesic effects in animal models of acute and chronic pain. The analgesic effects of SNC-80 are mediated by the activation of delta-opioid receptors in the spinal cord and brain. SNC-80 has also been shown to exhibit antidepressant-like effects in animal models of depression. The antidepressant effects of SNC-80 are mediated by the activation of delta-opioid receptors in the prefrontal cortex and hippocampus. In drug addiction, SNC-80 has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of drug addiction. The anti-addictive effects of SNC-80 are mediated by the activation of delta-opioid receptors in the nucleus accumbens and amygdala.
实验室实验的优点和局限性
One advantage of using SNC-80 in lab experiments is its selectivity for the delta-opioid receptor. This allows researchers to selectively activate the delta-opioid receptor without affecting other opioid receptors, which can produce unwanted side effects. Another advantage is its potency, which allows for lower doses to be used in experiments. One limitation of using SNC-80 is its short half-life, which requires frequent dosing in experiments.
未来方向
There are several future directions for the study of SNC-80. One direction is the development of more potent and selective delta-opioid receptor agonists for therapeutic use. Another direction is the investigation of the role of delta-opioid receptors in other neurological and psychiatric disorders, such as anxiety and schizophrenia. Additionally, the development of novel delivery methods for SNC-80, such as sustained-release formulations, could improve its therapeutic potential.
合成方法
The synthesis of SNC-80 involves several steps, starting with the reaction of 4-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(1-isopropyl-4-piperidinyl)methanamine to form the intermediate amide. The final step involves the addition of methyl iodide and triethylamine to the amide to form SNC-80.
科学研究应用
SNC-80 has been extensively studied for its potential therapeutic applications in pain management, depression, and drug addiction. In pain management, SNC-80 has been shown to produce potent analgesic effects in animal models of acute and chronic pain. In depression, SNC-80 has been shown to exhibit antidepressant-like effects in animal models of depression. In drug addiction, SNC-80 has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of drug addiction.
属性
IUPAC Name |
5-methyl-3-phenyl-N-(1-propan-2-ylpiperidin-4-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-13(2)22-11-9-16(10-12-22)20-19(23)17-14(3)24-21-18(17)15-7-5-4-6-8-15/h4-8,13,16H,9-12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHHCRJGDXRPTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCN(CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5121994.png)

![3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole](/img/structure/B5122003.png)

![(3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5122009.png)
![N,N-diethyl-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5122010.png)

![5-{[(2-fluorobenzyl)amino]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122037.png)
![N-[1-methyl-2-(2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5122046.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5122049.png)


![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide](/img/structure/B5122071.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-(1-piperidinyl)ethanamine](/img/structure/B5122081.png)